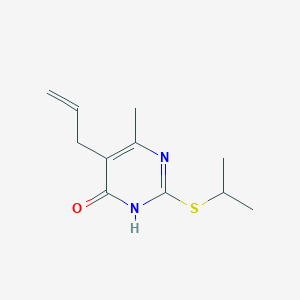![molecular formula C16H12N4O B6101753 3-[(1H-indazol-6-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6101753.png)
3-[(1H-indazol-6-ylamino)methylene]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1H-indazol-6-ylamino)methylene]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of indole derivatives and has been shown to exhibit promising anticancer and antimicrobial activities.
Mechanism of Action
The exact mechanism of action of 3-[(1H-indazol-6-ylamino)methylene]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inhibiting the activity of various kinases involved in cell proliferation and survival, such as Akt, ERK, and NF-κB. It also induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. The antimicrobial activity of the compound is attributed to its ability to disrupt bacterial cell membrane integrity and inhibit bacterial DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces cell cycle arrest and apoptosis, and reduces the expression of anti-apoptotic proteins. It also exhibits antimicrobial activity by disrupting bacterial cell membrane integrity and inhibiting bacterial DNA synthesis. However, the compound has not been extensively studied for its effects on normal cells and tissues.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(1H-indazol-6-ylamino)methylene]-1,3-dihydro-2H-indol-2-one in lab experiments include its potent anticancer and antimicrobial activity, its ability to target multiple signaling pathways, and its synthetic accessibility. However, the limitations of using the compound include its potential toxicity to normal cells and tissues, its limited solubility in water, and its relatively high cost.
Future Directions
There are several future directions for the research on 3-[(1H-indazol-6-ylamino)methylene]-1,3-dihydro-2H-indol-2-one. One direction is to investigate the compound's effects on normal cells and tissues to determine its potential toxicity and selectivity. Another direction is to explore its synergistic effects with other anticancer and antimicrobial agents. Moreover, the development of novel analogs with improved pharmacological properties and reduced toxicity is also an important area of research. Finally, the application of the compound in vivo and in clinical trials for the treatment of cancer and bacterial infections is a promising direction for future research.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in cancer and bacterial infections. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's pharmacological properties and potential clinical applications.
Synthesis Methods
The synthesis of 3-[(1H-indazol-6-ylamino)methylene]-1,3-dihydro-2H-indol-2-one involves the condensation reaction between 1H-indazole-6-carboxaldehyde and isatin in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to give the final product. The yield of the product can be improved by using optimized reaction conditions and purification methods.
Scientific Research Applications
3-[(1H-indazol-6-ylamino)methylene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB. Moreover, it has been reported to have antimicrobial activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains.
properties
IUPAC Name |
3-(1H-indazol-6-yliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c21-16-13(12-3-1-2-4-14(12)19-16)9-17-11-6-5-10-8-18-20-15(10)7-11/h1-9,19,21H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDNNQFZYPWQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(3-methoxypropyl)(methyl)amino]methyl}phenyl)-6-pyridin-4-ylpyrimidin-4(3H)-one](/img/structure/B6101682.png)
![5-[(benzylthio)methyl]-4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6101690.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-furylmethyl)-N-methylbenzamide](/img/structure/B6101702.png)
![6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B6101711.png)
![1-(3-cyclohexen-1-ylmethyl)-5-(1,2-dimethyl-1H-imidazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6101720.png)
![methyl 5-{1-[(2-hydroxyphenyl)amino]propylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6101723.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-piperidinamine](/img/structure/B6101725.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methoxyphenyl)-1-pyrrolidinyl]pyridine](/img/structure/B6101733.png)
![2-[1-cyclopentyl-4-(2,6-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6101740.png)
![3-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6101768.png)
![2-{[1-(2-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6101770.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B6101774.png)
![2-[1-(2,2-dimethylpropyl)-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6101778.png)